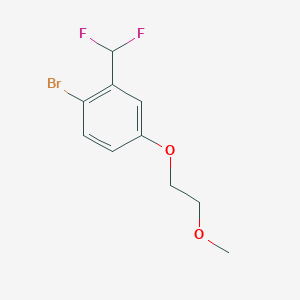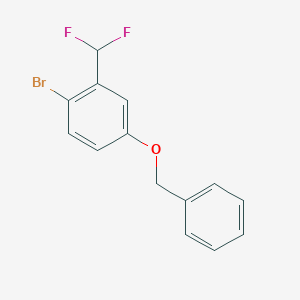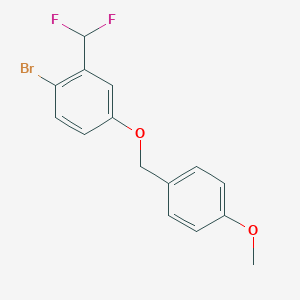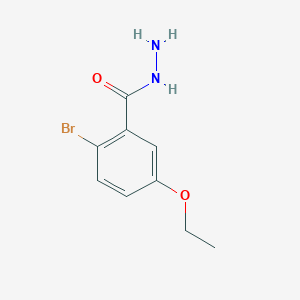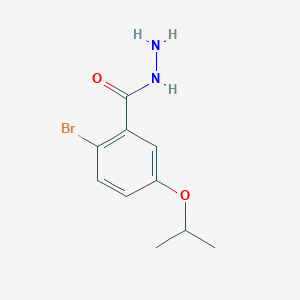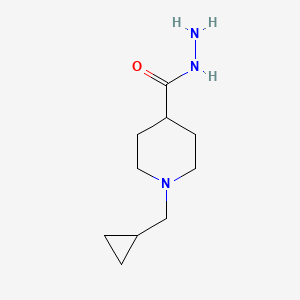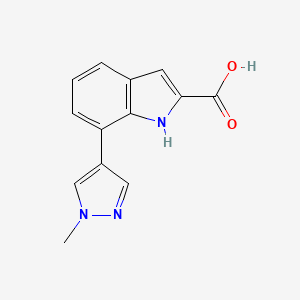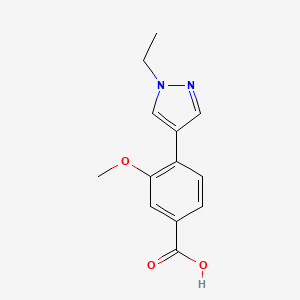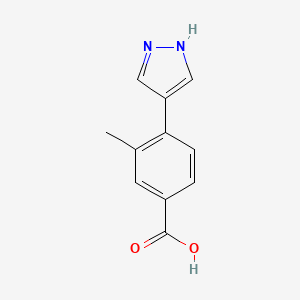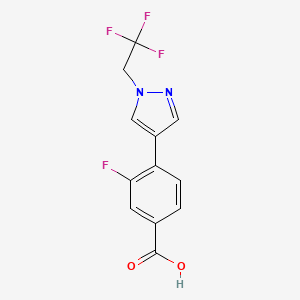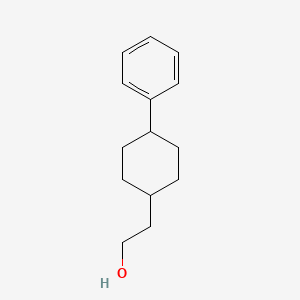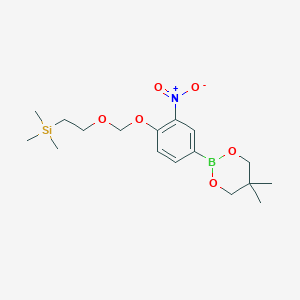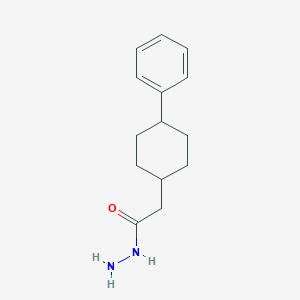
2-(4-Phenylcyclohexyl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Phenylcyclohexyl)acetohydrazide is a chemical compound that belongs to the class of acyl hydrazides. These compounds are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a phenyl group attached to a cyclohexyl ring, which is further connected to an acetohydrazide moiety. This unique structure imparts specific chemical and biological properties to the compound.
准备方法
The synthesis of 2-(4-Phenylcyclohexyl)acetohydrazide typically involves the reaction of 4-phenylcyclohexanone with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then converted to the final acetohydrazide product. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours to ensure complete conversion.
Industrial production methods for acyl hydrazides, including this compound, may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods can include the use of metal-based catalysts such as rhodium or copper, as well as non-metal-based approaches like aerobic or photoorganocatalytic processes .
化学反应分析
2-(4-Phenylcyclohexyl)acetohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.
Oxidation: The compound can be oxidized to form corresponding acyl azides or other oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives or amines.
Substitution: Substitution reactions can occur at the hydrazide moiety, leading to the formation of various substituted hydrazides or hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield acyl azides, while reduction with sodium borohydride can produce hydrazine derivatives .
科学研究应用
2-(4-Phenylcyclohexyl)acetohydrazide has several scientific research applications across various fields:
作用机制
The mechanism of action of 2-(4-Phenylcyclohexyl)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, hydrazide derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through various mechanisms, such as competitive inhibition or irreversible binding to the enzyme .
In the case of biological activities, the compound may interact with cellular receptors or ion channels, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
相似化合物的比较
2-(4-Phenylcyclohexyl)acetohydrazide can be compared with other similar compounds, such as cyanoacetohydrazides and phenoxyacetohydrazides. These compounds share similar structural features but differ in their specific substituents and functional groups.
Cyanoacetohydrazides: These compounds contain a cyano group attached to the acetohydrazide moiety, which imparts different chemical reactivity and biological activity compared to this compound.
Phenoxyacetohydrazides: These compounds have a phenoxy group instead of a phenyl group, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific phenylcyclohexyl structure, which can influence its reactivity and interactions with biological targets.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to undergo various chemical reactions and exhibit diverse biological activities. Understanding its preparation methods, chemical reactivity, and mechanism of action can provide valuable insights for its use in scientific research and industrial applications.
属性
IUPAC Name |
2-(4-phenylcyclohexyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-16-14(17)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13H,6-10,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBWNSMWQJCWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)NN)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
